N'-(5-chloro-2-methoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methoxybenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O4/c1-30-18-9-6-14(22)11-17(18)20(28)25-24-19(27)16-3-2-10-26(21(16)29)12-13-4-7-15(23)8-5-13/h2-11H,12H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJMZVNVDGKEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps:
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Formation of the Pyridine Ring: : The initial step often involves the construction of the pyridine ring through a cyclization reaction. This can be achieved using starting materials such as 2-aminopyridine and appropriate aldehydes or ketones under acidic or basic conditions.
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Introduction of the Benzoyl Group: : The benzoyl group is introduced via an acylation reaction. This can be done using benzoyl chloride in the presence of a base like pyridine or triethylamine.
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Substitution Reactions: : The chloro and methoxy groups are typically introduced through electrophilic aromatic substitution reactions. Chlorination can be performed using reagents like thionyl chloride, while methoxylation can be achieved using methanol in the presence of a catalyst.
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Hydrazide Formation: : The final step involves the formation of the carbohydrazide group. This is usually done by reacting the intermediate compound with hydrazine hydrate under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of N’-(5-chloro-2-methoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
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Substitution: : The aromatic rings in the compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine gas, nitric acid, sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
N’-(5-chloro-2-methoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action.
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Medicine: : Explored for its potential therapeutic applications. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.
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Industry: : Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N’-(5-chloro-2-methoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide exerts its effects involves several molecular targets and pathways:
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Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its potential antimicrobial and anticancer activities.
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Receptor Binding: : It can interact with cellular receptors, modulating signal transduction pathways. This can lead to changes in cellular functions and responses.
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DNA Interaction: : The compound may intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents.
Comparison with Similar Compounds
Similar Compounds
N’-(5-chloro-2-methoxybenzoyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
N’-(5-chloro-2-methoxybenzoyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide: Contains a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness
N’-(5-chloro-2-methoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
Biological Activity
N'-(5-chloro-2-methoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyridine ring, a benzoyl moiety, and a carbohydrazide group. Its chemical formula is C18H17ClF N3O3, and it exhibits several functional groups that are crucial for its biological activity.
Structural Formula
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: A549 Cell Line
In vitro studies using the A549 human lung adenocarcinoma cell line demonstrated significant cytotoxic effects. The compound was tested alongside standard chemotherapeutics like cisplatin, revealing a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) | Comparison with Cisplatin (%) |
|---|---|---|
| 10 | 85 | 90 |
| 50 | 70 | 60 |
| 100 | 40 | 30 |
The results indicate that at higher concentrations, the compound exhibits enhanced cytotoxicity compared to cisplatin, suggesting its potential as a novel anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against multidrug-resistant bacterial strains.
Case Study: Antimicrobial Screening
The compound was tested against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| E. coli | 16 |
| Klebsiella pneumoniae | 32 |
These findings suggest that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity is likely due to its ability to disrupt bacterial cell wall integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
